Dual STAT3/STAT5 Phosphorylation Blockade Without JAK2 Degradation — WP-1034 vs. WP-1066
WP-1034 blocks phosphorylation of both Stat3 and Stat5 in OCIM2 AML cells at concentrations ranging from 1–10 μM over a 2-hour incubation, with detectable phospho-STAT suppression observed as early as 20 minutes at 5 μM [1]. Critically, this blockade occurs without degradation of the JAK2 protein. In contrast, WP-1066 — the closest structural analog — not only inhibits JAK2 phosphorylation but also degrades JAK2 protein, with an IC50 of 2.30 μM for JAK2 and 2.43 μM for STAT3 in HEL cells [2]. The absence of JAK2 degradation by WP-1034 means that JAK2 scaffolding functions remain intact, enabling researchers to isolate STAT-dependent effects from JAK2-depletion confounds [3].
| Evidence Dimension | Molecular mechanism of action — STAT phosphorylation blockade vs. JAK2 protein degradation |
|---|---|
| Target Compound Data | WP-1034: Blocks phospho-Stat3 and phospho-Stat5 at 1–10 μM (2 h, OCIM2 cells); onset of p-STAT suppression at 5 μM within 20 min. No JAK2 protein degradation observed. |
| Comparator Or Baseline | WP-1066: Inhibits JAK2 phosphorylation (IC50 = 2.30 μM) and STAT3 (IC50 = 2.43 μM) in HEL cells. Actively degrades JAK2 protein. |
| Quantified Difference | WP-1034 preserves JAK2 protein integrity; WP-1066 eliminates JAK2 protein. WP-1034 effective concentration range: 1–10 μM for p-STAT blockade. WP-1066 IC50 values: 2.30 μM (JAK2), 2.43 μM (STAT3). |
| Conditions | OCIM2 AML cell line (WP-1034); HEL erythroleukemia cells (WP-1066). Western immunoblotting for phospho-STAT and total JAK2. |
Why This Matters
Researchers studying STAT-dependent phenotypes downstream of JAK2 must distinguish pharmacological STAT inhibition from JAK2 protein loss — WP-1034 provides this mechanistic specificity where WP-1066 introduces a dual confound.
- [1] Faderl S, Ferrajoli A, Harris D, Van Q, Priebe W, Estrov Z. WP-1034, a novel JAK-STAT inhibitor, with proapoptotic and antileukemic activity in acute myeloid leukemia (AML). Anticancer Res. 2005;25(3B):1841-1850. PMID: 16158916. View Source
- [2] Ferrajoli A, Faderl S, Van Q, Koch P, Harris D, Liu Z, Hazan-Halevy I, Wang Y, Kantarjian HM, Priebe W, Estrov Z. WP1066 disrupts Janus kinase-2 and induces caspase-dependent apoptosis in acute myelogenous leukemia cells. Cancer Res. 2007;67(23):11291-11299. PMID: 18056455. View Source
- [3] Mielecki M, Milner-Krawczyk M, Grzelak K, Mielecki D, Krzyśko KA, Lesyng B, Priebe W. Analogs of Cinnamic Acid Benzyl Amide As Nonclassical Inhibitors of Activated JAK2 Kinase. IC50 values for WP1065 (14.8 μM), WP1130 (3.8 μM), WP1702 (2.9 μM); discussion of nonclassical vs. ATP-competitive JAK2 inhibition. View Source
